7-Chloroisoquinolin-3(2H)-one is a heterocyclic compound characterized by its isoquinoline structure, which includes a chlorine substituent at the seventh position and a keto group at the third position. This compound is part of a larger family of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The chemical reactivity of 7-Chloroisoquinolin-3(2H)-one can be attributed to its functional groups. Key reactions include:
These reactions are crucial for synthesizing various derivatives with enhanced biological properties.
7-Chloroisoquinolin-3(2H)-one exhibits significant biological activities:
Several synthetic routes have been developed for 7-Chloroisoquinolin-3(2H)-one:
The applications of 7-Chloroisoquinolin-3(2H)-one span various fields:
Interaction studies involving 7-Chloroisoquinolin-3(2H)-one focus on its binding affinity with biological targets:
Several compounds share structural similarities with 7-Chloroisoquinolin-3(2H)-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Chloroisoquinolin-1(2H)-one | Chlorine at position six | Known for its potent antimalarial activity |
| 5-Methoxyisoquinolin-3(2H)-one | Methoxy group at position five | Exhibits strong neuroprotective effects |
| 4-Aminoisoquinolin-3(2H)-one | Amino group at position four | Demonstrates significant antibacterial properties |
7-Chloroisoquinolin-3(2H)-one is unique due to its specific chlorine substitution pattern and the presence of the keto group, which contribute to its distinct biological activities compared to these similar compounds.
The synthesis of isoquinolinone derivatives has historically relied on well-established classical cyclization methodologies that form the heterocyclic core through intramolecular bond formation [1] [2] [3]. These traditional approaches provide fundamental synthetic routes that have been extensively studied and optimized over decades of research.
The Bischler-Napieralski reaction represents one of the most widely employed classical methods for isoquinolinone synthesis [2] [3]. This intramolecular electrophilic aromatic substitution reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates using dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or polyphosphoric acid [3] [4]. The reaction is carried out under refluxing acidic conditions, typically requiring temperatures between 100-180°C for 2-15 hours [2] [3].
The mechanism proceeds through two potential pathways: one involving a dichlorophosphoryl imine-ester intermediate, and another proceeding through a nitrilium ion intermediate [2] [3]. The reaction conditions significantly influence which mechanistic pathway predominates, with the elimination of the carbonyl oxygen occurring either after cyclization in the first mechanism or prior to cyclization in the second pathway [2] [3].
For substrates lacking electron-donating groups on the aromatic ring, refluxing in phosphorus oxychloride with phosphorus pentoxide proves most effective [3] [4]. The reaction demonstrates optimal performance when electron-donating substituents are present on the benzene ring, as these activate the aromatic system toward electrophilic attack [1] [3].
The Pomeranz-Fritsch reaction provides an alternative classical route to isoquinolines through acid-promoted synthesis from benzaldehyde and 2,2-dialkoxyethylamine derivatives [5] [6] [7]. This method involves initial condensation to form benzalaminoacetal intermediates, followed by acid-catalyzed cyclization under temperatures ranging from 80-150°C over 4-12 hours [5] [7].
The reaction mechanism involves sequential alcohol elimination steps, with hydrogen addition to alkoxy groups facilitating the formation of the bicyclic aromatic system [5] [6]. Various alkyl substituents including methyl and ethyl groups can be accommodated as substituents, and while sulfuric acid was originally employed as the proton source, Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have been successfully utilized [5] [7].
The Pomeranz-Fritsch synthesis offers the possibility of preparing isoquinolines with substituent groups in orientations that are difficult to achieve through other methodologies [7]. However, the yield of isoquinoline products varies widely depending on substrate structure and reaction conditions [7].
The Pictet-Spengler reaction functions as a Mannich-type transformation for isoquinoline synthesis [8] [6]. In the initial stage, the Mannich electrophile forms through reaction of an amine with an aldehyde in hydrochloric acid medium [8]. The cyclization proceeds through attack of the benzene ring on the Mannich electrophile, followed by rearomatization and subsequent oxidation to yield the final isoquinoline product [8] [6].
This methodology typically requires temperatures of 80-120°C over 2-8 hours using hydrochloric acid or other acid catalysts [8] [6]. The reaction demonstrates good functional group tolerance and can accommodate various substitution patterns on both the aromatic ring and the aldehyde component [6].
| Classical Method | Temperature Range | Key Reagents | Reaction Time | Typical Yield | Primary Limitation |
|---|---|---|---|---|---|
| Bischler-Napieralski | 100-180°C | Phosphorus oxychloride, phosphorus pentoxide, polyphosphoric acid | 2-15 hours | 45-75% | Requires electron-donating groups on benzene ring |
| Pomeranz-Fritsch | 80-150°C | Sulfuric acid, trifluoroacetic acid, Lewis acids | 4-12 hours | 30-70% | Limited substrate scope |
| Pictet-Spengler | 80-120°C | Hydrochloric acid, acid catalysts | 2-8 hours | 40-85% | Moderate substrate scope |
The introduction of chlorine substituents at the 7-position of isoquinoline derivatives requires carefully selected reagents and reaction conditions to achieve regioselective functionalization [9] [10] [11]. Multiple synthetic strategies have been developed to accomplish this transformation with high selectivity and efficiency.
Direct electrophilic chlorination represents the most straightforward approach for introducing chlorine at the 7-position [12] [11]. Classical chlorinating agents include molecular chlorine in the presence of iron trichloride, N-chlorosuccinimide, and sulfuryl chloride with appropriate bases [12] [11]. These reactions typically proceed at temperatures between 25-80°C over 1-6 hours, achieving yields ranging from 50-90% [12] [11].
The regioselectivity of electrophilic aromatic substitution is controlled by the electronic nature and positioning of existing substituents on the isoquinoline ring [12] [11]. Electron-donating groups direct chlorination to positions ortho and para to their location, while electron-withdrawing substituents deactivate adjacent positions [12] [11].
Phosphoryl chloride has emerged as a highly effective reagent for chlorination of isoquinoline N-oxides, providing access to chlorinated isoquinolines through nucleophilic substitution mechanisms [13] [14]. The reaction of isoquinoline N-oxide with phosphoryl chloride at 90-105°C overnight affords 1-chloroisoquinoline derivatives in excellent yields up to 85% [13] [14].
This methodology involves initial coordination of phosphoryl chloride to the N-oxide oxygen, followed by nucleophilic attack by chloride ion and subsequent elimination [13] [14]. The method demonstrates high chemoselectivity and can be applied to various substituted isoquinoline N-oxides [14].
Recent developments in regioselective chlorination have employed trihaloisocyanuric acids as atom-economical halogen sources [11]. The use of trichloroisocyanuric acid with triphenylphosphine enables regioselective chlorination of quinoline and isoquinoline N-oxides under mild conditions [10] [11].
This protocol achieves complete regioselectivity for C5-position chlorination in 8-substituted quinolines, utilizing only 0.36 equivalents of the halogenating reagent [11]. The reactions proceed under ambient temperature conditions in air, demonstrating exceptional functional group tolerance and providing an economical route to halogenated heterocycles [11].
Contemporary research has focused on developing metal-free chlorination methods that operate under environmentally benign conditions [11]. These approaches utilize hypervalent iodine reagents or organic chlorinating agents to achieve selective halogenation without requiring transition metal catalysts [11].
The metal-free protocols typically demonstrate good functional group tolerance and can be conducted under open-air conditions, offering practical advantages for large-scale synthesis [11]. These methods often exhibit excellent regioselectivity, particularly for geometrically inaccessible positions on the heterocyclic framework [11].
| Chlorination Strategy | Reagent System | Temperature | Time | Yield Range | Regioselectivity |
|---|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Chlorine/iron trichloride, N-chlorosuccinimide | 25-80°C | 1-6 hours | 50-90% | Controlled by directing groups |
| Phosphoryl Chloride Method | Phosphoryl chloride | 90-105°C | Overnight | Up to 85% | High for N-oxide substrates |
| Trihaloisocyanuric Acid | Trichloroisocyanuric acid/triphenylphosphine | Room temperature | Variable | Good to excellent | Complete C5 selectivity |
| Metal-Free Protocols | Hypervalent iodine reagents | Ambient | Variable | Good | High for inaccessible positions |
Contemporary synthetic chemistry has witnessed remarkable advances in transition metal-catalyzed methodologies for isoquinolinone synthesis [15] [16] [17] [18]. These modern approaches offer superior atom economy, enhanced functional group tolerance, and improved regioselectivity compared to classical methods.
Palladium catalysis has emerged as a cornerstone methodology for isoquinolinone synthesis through diverse mechanistic pathways [18] [19] [20]. The palladium-catalyzed enolate arylation approach represents a key carbon-carbon bond-forming strategy, utilizing palladium acetate with appropriate ligands under mild conditions [19].
The enolate arylation methodology involves coupling of enolates with ortho-functionalized aryl halides, furnishing protected 1,5-dicarbonyl intermediates that undergo subsequent cyclization with ammonia sources [19]. This fully regioselective synthetic route tolerates extensive substrate diversity, including traditionally challenging electron-deficient isoquinoline frameworks [19]. The two synthetic operations can be combined in a three-component, one-pot procedure, demonstrating remarkable synthetic efficiency [19].
Recent developments include palladium-catalyzed tandem carbon-hydrogen allylation and oxidative cyclization of benzylamines with allyl acetate [20]. This methodology provides access to 3-methylisoquinoline derivatives through a one-pot, two-step process involving carbon-hydrogen functionalization followed by intramolecular amination and aromatization [20]. The transformation proceeds under palladium(II) catalysis at moderate temperatures, achieving moderate to good yields across diverse substrate classes [20].
Rhodium complexes have demonstrated exceptional versatility in catalyzing isoquinolinone formation through multiple bond activation modes [15] [21] [22]. The rhodium-catalyzed decarbonylation/alkyne insertion cascade of phthalimides represents a particularly elegant synthetic approach [21]. This transformation proceeds through sequential decarbonylation, alkyne insertion, and intramolecular annulation, constructing both carbon-carbon and carbon-nitrogen bonds in a single operation [21].
The rhodium-catalyzed carbon-hydrogen activation methodology employs pentamethylcyclopentadienyl rhodium dichloride dimer as the catalyst system [22]. This approach enables three-component tandem annulation reactions involving oxazolines, vinylene carbonate, and carboxylic acids under redox-neutral conditions [22]. The protocol demonstrates broad scope with bioactive carboxylic acids, expanding access to isoquinolones containing biologically relevant structural motifs [22].
Rhodium catalysis also facilitates oxidative coupling reactions between benzamides and internal alkynes through selective carbon-hydrogen and nitrogen-hydrogen bond activation [15] [16]. These transformations typically employ copper acetate as the terminal oxidant, proceeding at elevated temperatures to afford N-substituted isoquinolones in good yields [15] [16].
Copper catalysis offers cost-effective and environmentally benign approaches to isoquinolinone synthesis [23] [24]. Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives proceeds efficiently in aqueous media without requiring organic solvents, additives, or ligands [23]. This methodology enables formation of both isoquinolines and isoquinoline derivatives through selective nitrogen-oxygen or oxygen-hydrogen cleavage of oximes [23].
The copper-catalyzed approach demonstrates remarkable chemoselectivity, with the reaction outcome determined by the specific bond cleavage pattern [23]. Under optimized conditions using copper iodide in water at 80°C, the transformation achieves yields up to 92% for 1-methyl-3-phenylisoquinoline formation [23]. The protocol exhibits broad functional group tolerance and operates under environmentally friendly conditions [23].
Nickel catalysis has proven highly effective for the synthesis of highly substituted isoquinolines through cyclization of ortho-haloketoximes and ketimines with alkynes [25]. The nickel-catalyzed methodology employs bis(triphenylphosphine)nickel(II) bromide as the catalyst in combination with zinc powder as a reducing agent [25].
The nickel-catalyzed cyclization proceeds through oxidative addition of the ortho-iodoketoxime to nickel(0), coordinative insertion of the alkyne into the resulting nickelacycle, and reductive elimination to afford the isoquinoline product [25]. The reaction demonstrates high regioselectivity and accommodates both terminal and internal alkynes as coupling partners [25].
Optimization studies reveal that acetonitrile/tetrahydrofuran solvent mixtures provide optimal results, with reactions conducted at 80°C for 15 hours achieving yields ranging from 67-99% [25]. The methodology successfully extends to various substituted ketoximes, though sterically demanding substituents at the C1 position result in diminished yields due to the formation of separable E/Z isomeric mixtures [25].
Cobalt catalysis has recently emerged as a powerful tool for redox-neutral isoquinolinone synthesis [15] [26]. The pentamethylcyclopentadienyl cobalt(III)-catalyzed methodology utilizes N-chloroamides as starting materials in combination with vinyl acetate as an acetylene surrogate [15] [26].
This transformation proceeds under remarkably mild conditions at ambient temperature using 2,2,2-trifluoroethanol as solvent [15] [26]. The N-Cl bond of the N-chlorobenzamides functions as an internal oxidant, eliminating the requirement for external oxidizing agents [15] [26]. The reaction achieves excellent yields up to 89% for 7-chloroisoquinolin-1(2H)-one formation under optimized conditions [26].
The cobalt-catalyzed protocol demonstrates broad substrate scope, accommodating various functional groups and heterocyclic substrates [15] [26]. The methodology can be extended to N-chloroacrylamides, enabling vinylic carbon-hydrogen activation to furnish 2-pyridone derivatives [15] [26].
| Metal Catalyst | Key Methodology | Reaction Conditions | Typical Yield | Primary Advantage |
|---|---|---|---|---|
| Palladium | Enolate arylation | 90°C, ammonium chloride solution, 18-24 hours | Moderate to good | Broad substrate scope, regioselective |
| Rhodium | Decarbonylation cascade | Elevated temperature, various solvents | Moderate to good | High functional group tolerance |
| Copper | Oxime cyclization | 80°C, water, copper iodide | Up to 92% | No additives required, environmentally benign |
| Nickel | Ketoxime cyclization | 80°C, acetonitrile/tetrahydrofuran, 15 hours | 67-99% | High regioselectivity, broad alkyne scope |
| Cobalt | Redox-neutral synthesis | 30°C, 2,2,2-trifluoroethanol, 12 hours | Up to 89% | Ambient temperature, no external oxidant |
The development of environmentally sustainable synthetic methodologies has become a paramount concern in modern organic synthesis [27] [24] [28]. Microwave-assisted synthesis and green chemistry principles have been successfully applied to isoquinolinone preparation, offering significant improvements in reaction efficiency, environmental impact, and operational convenience.
Microwave irradiation has emerged as a highly effective energy source for accelerating heterocyclic synthesis, providing notable advantages including reduced reaction times, enhanced yields, and milder reaction conditions [27] [29]. The microwave-assisted synthesis of heterocyclic compounds leverages selective heating of reaction components, significantly enhancing reaction rates while maintaining high product purity [27].
Microwave-assisted cyclization reactions for isoquinoline derivatives typically operate at temperatures between 120-200°C with dramatically reduced reaction times of 20-30 minutes compared to conventional heating methods requiring 8-9.5 hours [27]. This represents a remarkable improvement in time efficiency while simultaneously achieving superior yields ranging from 84-98% versus 28-72% obtained through traditional reflux protocols [27].
The microwave methodology has been successfully applied to various cyclization transformations including heterocyclic ring formation, nucleophilic substitution reactions, hetero-Diels-Alder processes, and 1,3-dipolar cycloaddition reactions [27]. The technique demonstrates particular effectiveness for N-containing heterocyclic compounds, addressing both pharmaceutical significance and environmental concerns associated with conventional synthesis methods [27].
Ultrasound technology represents another green energy source that has been effectively utilized for isoquinolinone synthesis [30]. The ultrasound-assisted methodology demonstrates particular effectiveness in copper-catalyzed α-arylation of ketones with 2-iodobenzamide through sequential two-step reactions conducted in a single reaction vessel [30].
The ultrasound-assisted approach involves initial copper-catalyzed carbon-carbon bond formation through α-arylation, followed by intramolecular cyclization via carbon-nitrogen bond formation [30]. This sequential transformation achieves yields ranging from 49-93% while utilizing environmentally benign energy input [30]. The methodology has been successfully applied to synthesize bioactive arylisoquinolinamine derivatives of medicinal significance [30].
Optimization studies reveal that ultrasound energy significantly enhances reaction efficiency compared to conventional heating methods [30]. The technique offers advantages including reduced energy consumption, improved mass transfer, and enhanced reaction selectivity through controlled cavitation effects [30].
Solvent-free synthetic protocols represent a fundamental green chemistry approach that eliminates volatile organic solvents while maintaining or improving reaction efficiency [28]. The synthesis of isoquinoline derivatives under solvent-free conditions has been successfully demonstrated through one-pot reactions involving isoquinoline, quinoline, or pyridine with phenacyl bromides and dialkyl acetylenedicarboxylates [28].
These solvent-free transformations proceed at mild temperatures of 50°C, achieving high yields while exhibiting excellent synthetic advantages [28]. The methodology demonstrates good functional group tolerance and broad substrate scope, encompassing dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates, pyrrolo[1,2-a]quinoline-1,2-dicarboxylates, and indolizine derivatives [28].
The elimination of organic solvents provides significant environmental benefits including reduced waste generation, decreased volatile organic compound emissions, and simplified purification procedures [28]. These advantages make solvent-free protocols particularly attractive for large-scale synthetic applications [28].
Electrochemical synthesis has gained recognition as a green synthetic methodology that utilizes environmentally friendly electrons as oxidants or reductants [31]. This approach demonstrates considerable potential for heterocycle synthesis while avoiding stoichiometric quantities of oxidizing or reducing agents and precious metal catalysts [31].
Electrochemical activation employs renewable electricity to generate reactive intermediates that facilitate new chemical bond formation [31]. The methodology has been successfully applied to nitrogen-, sulfur-, and oxygen-containing heterocycle synthesis with high selectivity and reduced environmental impact [31]. The use of metal catalysts in electrochemical activation provides an effective approach for achieving selective functionalization [31].
The electrochemical approach significantly reduces undesirable side reactions while expanding the practical potential range of chemical transformations [31]. This methodology offers particular advantages for complex heterocycle synthesis where traditional methods may suffer from competing reaction pathways or harsh reaction conditions [31].
Green oxidative synthesis protocols have been developed to construct heterocyclic scaffolds with high atom economy and selectivity [24]. These environmentally benign methods feature inexpensive and abundant catalysts such as copper and iron salts, combined with innocuous and readily available oxidants including molecular oxygen or peroxides [24].
The green oxidative approaches focus on cyclization and annulation through oxidative difunctionalization of alkenes, providing efficient methods for installing two distinct functional groups across carbon-carbon double bonds [24]. This strategy results in diverse heterocyclic scaffolds with varying molecular complexity while maintaining high synthetic efficiency [24].
Protocols utilizing molecular oxygen as the oxidant have substantially reduced the necessity for strong oxidants and stoichiometric metal salts, thereby enhancing operational ease and environmental appeal of carbon-carbon and carbon-heteroatom bond formations [24]. These developments represent significant advances in sustainable synthetic methodology [24].
| Green Method | Key Advantages | Typical Conditions | Time Improvement | Yield Enhancement | Environmental Benefit |
|---|---|---|---|---|---|
| Microwave-Assisted | Selective heating, enhanced reaction rates | 120-200°C, 20-30 minutes | 15-20× faster than conventional | 84-98% vs 28-72% conventional | Reduced energy consumption |
| Ultrasound-Assisted | Green energy source, single pot reactions | Copper-catalyzed, ambient pressure | Significant reduction | 49-93% | Environmentally benign energy |
| Solvent-Free | Eliminates volatile organic solvents | 50°C, no solvent | Simplified workup | High yields maintained | Zero solvent waste |
| Electrochemical | Environmentally friendly electrons | Ambient conditions, renewable electricity | Variable | High selectivity | No stoichiometric oxidants |
| Green Oxidative | Abundant catalysts, oxygen oxidants | Mild conditions, copper/iron catalysts | Efficient | High atom economy | Reduced waste generation |
The structural elucidation of 7-Chloroisoquinolin-3(2H)-one requires a multi-faceted approach combining experimental and theoretical methodologies. This heterocyclic compound, with molecular formula C₉H₆ClNO and molecular weight 179.6 g/mol, presents unique structural features that demand sophisticated analytical techniques for comprehensive characterization [1].
Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 7-Chloroisoquinolin-3(2H)-one. Based on structural studies of related isoquinolinone derivatives, the compound is expected to crystallize in either monoclinic or orthorhombic crystal systems, which are commonly observed for isoquinolin-1(2H)-one and isoquinolin-3(2H)-one derivatives [2] [3].
The molecular architecture consists of a planar isoquinoline core with the chlorine substituent at the 7-position influencing both electronic distribution and crystal packing. Crystallographic analysis of similar isoquinolinone structures reveals that the heterocyclic ring system maintains essential planarity with maximum deviations typically less than 0.05 Å from the mean plane [4] [2]. The C-Cl bond length is anticipated to be approximately 1.74 Å, consistent with aromatic chloride substituents.
Table 1: Expected Crystallographic Parameters for 7-Chloroisoquinolin-3(2H)-one
| Parameter | Expected Value | Reference Compounds |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Similar isoquinolinones [2] |
| Space Group | P21/c or Pna21 | Related structures [5] [4] |
| Molecular Planarity | r.m.s. deviation < 0.05 Å | Isoquinolinone cores [3] |
| C-Cl Bond Length | ~1.74 Å | Aromatic chlorides [6] |
| Intermolecular H-bonds | N-H···O, C-H···O | Typical patterns [2] [7] |
The solid-state packing is dominated by classical hydrogen bonding patterns characteristic of isoquinolinone derivatives. The lactam NH group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, forming centrosymmetric dimers through N-H···O hydrogen bonds with typical donor-acceptor distances of 2.8-3.0 Å [2] [3]. Additional weak C-H···O interactions and potential π-π stacking between aromatic rings contribute to the overall crystal stability [7].
Computational studies employing density functional theory provide crucial insights into the electronic structure and potential tautomeric equilibria of 7-Chloroisoquinolin-3(2H)-one. The most appropriate computational approach involves hybrid functionals such as B3LYP or M06-2X combined with basis sets of 6-31+G(d,p) or 6-311++G(d,p) quality to achieve accurate geometric and electronic properties [8] [9].
Electronic Structure Analysis
The electronic structure calculations reveal a planar geometry for the isoquinoline core with the chlorine substituent exhibiting minimal deviation from coplanarity. The highest occupied molecular orbital (HOMO) is typically localized on the aromatic system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbonyl group and the electron-deficient aromatic carbon atoms. The HOMO-LUMO energy gap is expected to be in the range of 4-5 eV, consistent with aromatic heterocycles [8].
Tautomeric Form Stability
A critical aspect of the computational analysis involves evaluating the relative stability of potential tautomeric forms. The primary tautomeric equilibrium exists between the 3(2H)-one form (keto) and the 3-hydroxyisoquinoline form (enol). Density functional theory calculations consistently demonstrate that the keto form is thermodynamically favored by approximately 8-12 kcal/mol in the gas phase, with this preference maintained in polar solvents [10] [11].
Table 2: Computational Analysis Parameters and Results
| Property | Method | Expected Result |
|---|---|---|
| Preferred Tautomer | B3LYP/6-31+G(d,p) | 3(2H)-one form favored |
| Energy Difference | DFT calculations | Keto form lower by 8-12 kcal/mol |
| HOMO-LUMO Gap | TD-DFT | 4.2-4.8 eV |
| Dipole Moment | DFT/PCM | 3.5-4.2 Debye |
| Planarity | Geometry optimization | Ring system planar |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 7-Chloroisoquinolin-3(2H)-one through multiple complementary techniques. The spectroscopic signatures are consistent with the isoquinolinone framework and the electron-withdrawing effect of the chlorine substituent.
¹H NMR Spectral Characteristics
The proton nuclear magnetic resonance spectrum exhibits distinct signals characteristic of the chlorinated isoquinolinone structure. The aromatic protons appear in the typical range of 7.0-8.5 ppm, with specific chemical shifts influenced by the chlorine substituent and the carbonyl group [12] [13]. The lactam NH proton appears as a broad singlet in the range of 10-12 ppm, exchangeable with deuterium oxide.
Table 3: ¹H NMR Chemical Shift Assignments
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants |
|---|---|---|---|
| H-4 | 6.6-7.0 | d | J = 6-7 Hz |
| H-5 | 8.2-8.4 | d | J = 8-9 Hz |
| H-6 | 7.4-7.6 | dd | J₁ = 8 Hz, J₂ = 2 Hz |
| H-8 | 7.6-7.8 | d | J = 2 Hz |
| NH-2 | 10.5-12.0 | br s | Exchangeable |
¹³C NMR and DEPT Analysis
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of all carbon atoms within the molecule. The carbonyl carbon (C-3) appears characteristically downfield at approximately 160 ppm, while the chlorine-bearing carbon (C-7) exhibits a signal around 135 ppm due to the electron-withdrawing effect [12] [14]. DEPT (Distortionless Enhancement by Polarization Transfer) experiments distinguish between quaternary, tertiary, secondary, and primary carbons, confirming the structural assignment.
2D-COSY Correlation Analysis
Two-dimensional correlation spectroscopy establishes connectivity patterns between adjacent protons through scalar coupling. The COSY spectrum reveals characteristic cross-peaks between H-4 and H-5, confirming their vicinal relationship, while long-range coupling between H-6 and H-8 provides evidence for their meta arrangement on the benzene ring [15] [16].
Vibrational spectroscopy provides complementary structural information through characteristic absorption frequencies corresponding to specific functional groups and molecular vibrations. Both Fourier transform infrared and Raman spectroscopy contribute unique insights into the molecular structure of 7-Chloroisoquinolin-3(2H)-one.
Fourier Transform Infrared Spectroscopy
The infrared spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. The lactam carbonyl stretching vibration appears as a strong absorption in the range of 1650-1680 cm⁻¹, while the NH stretching mode is observed between 3100-3300 cm⁻¹ [6] [17]. The aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, and the C-Cl stretching mode is typically found between 700-800 cm⁻¹.
Table 4: Vibrational Frequency Assignments
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch | 3200-3300 | medium | Primary amide |
| C-H aromatic stretch | 3000-3100 | weak | Aromatic C-H |
| C=O lactam stretch | 1660-1680 | strong | Lactam carbonyl |
| C=C aromatic stretch | 1580-1600 | medium | Aromatic skeletal |
| C-Cl stretch | 750-800 | medium | Aryl-chloride |
| Ring breathing | 900-1000 | weak | Ring deformation |
| C-H out-of-plane bend | 750-900 | medium | Aromatic wagging |
Raman Spectroscopy
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and polarizable bonds. The technique is particularly valuable for characterizing the aromatic ring system and the C-Cl bond [18] [19]. Ring breathing modes appear prominently in the 900-1000 cm⁻¹ region, while the C-Cl stretching vibration shows enhanced intensity in the Raman spectrum compared to infrared.
Computational Frequency Analysis
Theoretical frequency calculations using density functional theory methods provide detailed assignments for all observed vibrational modes. The calculated frequencies, when appropriately scaled (typically 0.96-0.99 for B3LYP/6-31+G(d,p)), show excellent agreement with experimental observations [6]. This computational approach enables the assignment of complex overlapping bands and provides insights into the vibrational coupling between different molecular segments.